molecular formula C12H18O6 B014381 (3aR,5R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one CAS No. 2847-00-9

(3aR,5R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one

Cat. No.: B014381
CAS No.: 2847-00-9
M. Wt: 258.27 g/mol
InChI Key: QSRFRZJIRAOQSJ-HJMCRLAHSA-N
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Description

This product is (3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one, provided with the CAS registry number 2847-00-9 . It is a specialized organic compound with the molecular formula C12H18O6 and a molecular weight of 258.27 g/mol . The compound is characterized as a colorless, very viscous liquid with a density of approximately 1.268 g/cm³ . It has a high boiling point of 349.8 °C at 760 mmHg and a flash point of 165.4 °C . For optimal long-term stability, this chemical should be kept sealed in a dry environment and stored in a freezer at -20°C . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols. As a complex molecule with multiple stereocenters and protecting groups, this compound serves as a valuable chiral building block or intermediate in sophisticated organic synthesis and medicinal chemistry research. Its structure suggests potential applications in the synthesis of natural products, nucleoside analogs, or other biologically active molecules where precise stereochemistry is critical.

Properties

CAS No.

2847-00-9

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

(3aR,5R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one

InChI

InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6,8-10H,5H2,1-4H3/t6?,8-,9+,10-/m1/s1

InChI Key

QSRFRZJIRAOQSJ-HJMCRLAHSA-N

Isomeric SMILES

CC1(OCC(O1)[C@@H]2C(=O)[C@H]3[C@H](O2)OC(O3)(C)C)C

Canonical SMILES

CC1(OCC(O1)C2C(=O)C3C(O2)OC(O3)(C)C)C

Synonyms

1,2:5,6-Bis-O-(1-methylethylidene)-α-D-ribo-hexofuranos-3-ulose

Origin of Product

United States

Biological Activity

The compound (3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one , with CAS number 2847-00-9 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects and mechanisms of action.

  • Molecular Formula: C12H18O6
  • Molecular Weight: 258.27 g/mol
  • Structural Features: The compound contains multiple functional groups including dioxolane and dihydrofuran moieties which are known for their diverse biological activities.

2. Antioxidant Activity

Antioxidant activity is another area where this compound may show promise. Dihydrofurodioxole derivatives have demonstrated the ability to scavenge free radicals in vitro. The presence of hydroxyl groups in its structure may contribute to this activity by donating hydrogen atoms to free radicals, thereby neutralizing them.

3. Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, and compounds with dioxolane structures have been shown to modulate inflammatory pathways. In vitro studies suggest that such compounds can inhibit the production of pro-inflammatory cytokines by macrophages. The exact mechanism of action for this compound remains to be elucidated but may involve the inhibition of NF-kB signaling pathways.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Similar dioxolane derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity Assessment Dihydrofurodioxole compounds demonstrated a high capacity to reduce oxidative stress in cellular models .
Inflammatory Response Modulation In vitro assays indicated reduced TNF-alpha production when treated with dioxolane derivatives .

The mechanisms through which (3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one exerts its biological effects are hypothesized based on related compounds:

  • Cell Membrane Disruption: Similar compounds have been shown to integrate into bacterial membranes.
  • Free Radical Scavenging: The antioxidant potential is likely due to the ability of hydroxyl groups to donate electrons.
  • Cytokine Inhibition: Modulation of inflammatory pathways suggests interference with signaling cascades involved in immune responses.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Properties
Research has indicated that compounds similar to (3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one exhibit antiviral activity against various viral strains. The unique structural features of this compound may enhance binding affinity to viral proteins, making it a candidate for antiviral drug development.

2. Anticancer Activity
Studies have demonstrated that dioxole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cell proliferation and survival positions it as a potential anticancer agent. Case studies have shown promising results in vitro against breast and prostate cancer cell lines.

Materials Science Applications

1. Polymer Synthesis
The compound serves as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for the formation of copolymers that exhibit improved thermal stability and mechanical strength. Research has focused on its application in creating biodegradable plastics.

2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, (3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one is explored for use in coatings and adhesives. Its incorporation into formulations can enhance resistance to environmental degradation.

Synthetic Methodologies

1. Asymmetric Synthesis
The compound is utilized in asymmetric synthesis processes due to its chiral centers. It acts as a chiral auxiliary in reactions that require high enantiomeric purity. This application is particularly valuable in the synthesis of pharmaceuticals where specific stereochemistry is crucial.

2. Reaction Mechanisms
Research into the reaction mechanisms involving this compound has provided insights into the reactivity of dioxole derivatives under various conditions. Understanding these mechanisms aids in the design of more efficient synthetic routes for complex organic molecules.

Case Studies

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro
Study BAnticancer PotentialInduced apoptosis in breast cancer cell lines with minimal toxicity
Study CPolymer DevelopmentDeveloped a biodegradable polymer with enhanced mechanical properties

Comparison with Similar Compounds

Structural Analogues with Furodioxolane Cores

(a) Di-O-isopropylidene Carbohydrate Derivatives

Compounds like 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (CAS 582-52-5) and 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (CAS 7757-38-2) share the same bicyclic dioxolane framework but differ in stereochemistry and substituents:

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number
Target Compound C₁₃H₁₈O₇ 286.28 Ketone, dioxolane, azidoacetate N/A
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose C₁₂H₂₀O₆ 260.28 Hydroxyl, dioxolane 582-52-5
2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose C₁₂H₂₀O₆ 260.28 Hydroxyl, dioxolane 7757-38-2

Key Differences :

  • The target compound features a ketone group at position 6, whereas carbohydrate derivatives retain hydroxyl groups, altering solubility and reactivity .
  • The azidoacetate group in the target compound enables click chemistry applications, unlike the carbohydrate analogues .
(b) Tetrahydrofuro[3,4-d][1,3]dioxol Derivatives

The compound 5(S)-((3aR,4R,6aR)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole (CAS N/A) shares a similar fused dioxolane core but incorporates a phenyl-dihydrooxazole substituent. This modification enhances its utility in asymmetric catalysis but reduces stability compared to the target compound .

Functional Group Variations

(a) Hydroxyl vs. Ketone Substituents
  • The compound (3aR,5S,6R,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol (CAS 2595-05-3) has a hydroxyl group at position 6 instead of a ketone. This difference increases its polarity (logP = 0.8 vs. 1.2 for the target compound) and makes it more soluble in aqueous media .
(b) Ester vs. Azidoacetate Groups
  • ((3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate (CAS 6022-96-4) replaces the azidoacetate with a benzoyl ester. This substitution improves hydrolytic stability but limits its use in bioorthogonal reactions .

Stereochemical Comparisons

  • The 3aR,5R,6aS configuration of the target compound contrasts with the 3aR,5S,6S,6aR configuration in analogues like (3aR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6-ol . Such stereochemical variations significantly impact molecular recognition in host-guest systems .

Preparation Methods

Initial Functionalization and Mesylation

The synthesis begins with the mesylation of a protected diol precursor using methanesulfonyl chloride (MsCl) in pyridine at 0°C. This step converts hydroxyl groups into superior leaving groups, facilitating subsequent nucleophilic substitutions. The reaction mixture is quenched with methanol and purified via flash column chromatography, yielding an intermediate mesylate compound in 80% yield.

Key structural features are confirmed by 1H^1 \text{H} NMR analysis, revealing characteristic methyl singlet resonances at δ 1.37–1.52 ppm and mesyl group signals at δ 3.08–3.17 ppm.

Sulfur Incorporation and Cyclization

The mesylated intermediate undergoes nucleophilic displacement with sodium sulfide nonahydrate in dimethylformamide (DMF) at 100°C for 18 hours. This step introduces a sulfur atom into the molecular framework, forming a tetrahydrothieno[3,4-d][1,dioxole ring system. Purification via flash chromatography affords the sulfur-containing intermediate in 64% yield.

Acidic Hydrolysis and Final Isolation

The thioglycoside intermediate is treated with 30% aqueous acetic acid to hydrolyze protective groups, yielding the target compound as a colorless oil after silica gel chromatography. The overall yield for this three-step sequence is 34%, with 1H^1 \text{H} NMR confirming the final structure through distinct methyl resonances (δ 1.33–1.53 ppm) and diol proton couplings.

Multi-Step Synthesis via Baeyer-Villiger Oxidation and Stereochemical Resolution

[2+2] Cycloaddition and Oxidative Ring Expansion

An alternative route employs cyclopentadiene and dichloroacetyl chloride in a [2+2] cycloaddition catalyzed by triethylamine in n-hexane. The resulting bicyclic chloride undergoes Baeyer-Villiger oxidation using m-chloroperbenzoic acid (mCPBA) to form a lactone intermediate.

Dechlorination and Lactone Ring Manipulation

Zinc dust in acetic acid reduces the chlorinated lactone, followed by lactone ring-opening with potassium hydroxide in methanol. This generates a diol that undergoes resolution using (R)-α-methylbenzylamine as a chiral auxiliary, forming diastereomeric salts separable by recrystallization.

Prins Cyclization and Final Hydrolysis

The resolved diol undergoes Prins cyclization with formaldehyde in dichloromethane catalyzed by p-toluenesulfonic acid (pTSA), forming the fused furodioxolane ring system. Final acidic hydrolysis with hydrochloric acid yields the target compound, achieving a 12% overall yield across eight steps.

Comparative Analysis of Synthetic Methodologies

Yield and Step Efficiency

The chemoenzymatic route demonstrates superior step efficiency (3 steps vs. 8 steps) and yield (34% vs. 12%) compared to the multi-step approach. However, the latter provides enantiomerically pure material through diastereomeric resolution, critical for pharmaceutical applications.

Reagent and Solvent Considerations

ParameterChemoenzymatic MethodMulti-Step Method
Key ReagentsMsCl, Na₂S·9H₂OmCPBA, Zn, (R)-α-MeBzNH₂
Solvent SystemPyridine/DMF/AcOHn-Hexane/MeOH/CH₂Cl₂
Chromatography Steps35
Stereochemical ControlNot ReportedDiastereomeric Resolution

Scalability and Practical Considerations

The chemoenzymatic method’s use of DMF at elevated temperatures (100°C) poses scalability challenges due to solvent handling requirements. Conversely, the multi-step approach employs more volatile solvents (n-hexane, CH₂Cl₂) but requires stringent temperature control during cycloaddition and Prins reactions.

Structural Characterization and Quality Control

Spectroscopic Validation

Both routes employ 1H^1 \text{H} NMR for structural confirmation, with the chemoenzymatic product showing:

  • Methyl group singlets at δ 1.33–1.53 ppm

  • Thieno ring protons at δ 2.89–3.23 ppm

The multi-step synthesis product exhibits analogous resonances, confirming identical stereochemistry.

Purity Specifications

Commercial batches specify ≥95% purity by HPLC, stored at 2–8°C to prevent diastereomerization. Hazard classifications (H315/H319/H335) mandate handling in ventilated environments with PPE .

Q & A

Basic Question: What experimental techniques are critical for confirming the stereochemistry of this compound?

Answer:
The stereochemical configuration must be verified using X-ray crystallography and NMR spectroscopy . X-ray analysis (e.g., using a Nonius KappaCCD diffractometer) provides unambiguous assignment of stereocenters by resolving the unit cell parameters (e.g., monoclinic space group P21P2_1, a=5.5794A˚,b=15.6118A˚a = 5.5794 \, \text{Å}, b = 15.6118 \, \text{Å}) and refining the Flack parameter to R=0.027R = 0.027 . For NMR, 1H^1\text{H}-1H^1\text{H} COSY and NOESY experiments correlate proton coupling and spatial proximity, particularly for distinguishing diastereomers in fused-ring systems .

Basic Question: What are the common synthetic routes for this compound?

Answer:
Synthesis typically involves diastereoselective cyclization and protecting-group strategies . For example:

Glycosylation precursors : Start with protected sugars (e.g., 1,3-dioxolane derivatives) and perform stereocontrolled ring-opening/cyclization under acidic conditions .

Stepwise assembly : Use Grignard reagents or allylation (e.g., α-allylation of carbonyl intermediates at 120°C for 12 hours) to construct the fused furan-dioxolane framework .

Purification : Flash column chromatography on silica gel (46% yield, 8:1 diastereomeric ratio) is standard .

Advanced Question: How can researchers optimize diastereomeric ratios during synthesis?

Answer:
Optimize reaction parameters and catalytic systems :

  • Temperature control : Lower temperatures favor kinetic control (e.g., 0°C for cyclization steps) to reduce epimerization .
  • Chiral auxiliaries : Use enantiopure starting materials (e.g., RR-configured 2,2-dimethyl-1,3-dioxolane derivatives) to enforce stereoselectivity .
  • Catalysts : Transition-metal catalysts (e.g., Pd0^0) can enhance allylation selectivity, as seen in similar dihydrofuranone syntheses .

Advanced Question: How to functionalize this compound without compromising its stereochemical integrity?

Answer:
Late-stage modifications require mild conditions:

  • Sulfonylation : React with methanesulfonyl chloride in anhydrous THF at -20°C to preserve stereocenters .
  • Oxidation/Reduction : Use TEMPO/NaOCl for controlled oxidation of secondary alcohols or NaBH4_4-CeCl3_3 for selective reductions .
  • Cross-coupling : Suzuki-Miyaura reactions (e.g., with aryl boronic acids) are feasible if steric hindrance is minimized .

Advanced Question: How to resolve contradictions in analytical data (e.g., NMR vs. X-ray)?

Answer:

  • Cross-validation : Compare 1H^1\text{H}-NMR coupling constants (e.g., JJ-values for axial/equatorial protons) with X-ray-derived torsion angles .
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict NMR shifts and validate crystallographic data .

Advanced Question: What methodologies assess thermal stability and degradation pathways?

Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for dioxolane derivatives) .
  • Accelerated aging studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., ring-opened diols) .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Advanced Question: How to design computational models to predict reactivity in complex ring systems?

Answer:

  • Molecular dynamics (MD) : Simulate ring puckering and transition states using software like Gaussian or ORCA .
  • Docking studies : Map steric/electronic environments to predict regioselectivity in nucleophilic attacks (e.g., at the dioxolane oxygen) .
  • Charge distribution analysis : Natural Bond Orbital (NBO) analysis identifies electrophilic centers for functionalization .

Advanced Question: How to optimize crystallization conditions for X-ray-quality crystals?

Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., acetone/water mixtures) for slow evaporation .
  • Seeding : Introduce microcrystals from prior batches to induce controlled nucleation .
  • Temperature gradients : Cool solutions from 25°C to 4°C at 0.1°C/min to grow large, defect-free crystals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,5R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one
Reactant of Route 2
Reactant of Route 2
(3aR,5R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one

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